11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family. This compound is characterized by its unique structure, which includes a butoxyphenyl and a methoxyphenyl group attached to a hexahydro-dibenzo[b,e][1,4]diazepinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions The initial step often includes the formation of the dibenzo[b,e][1,4]diazepinone core through cyclization reactionsCommon reagents used in these reactions include butyl bromide, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for further research and applications .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and increasing reactive oxygen species levels. This leads to cell cycle arrest and subsequent cell death. The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A structurally related compound with similar biological activities.
10,11-dihydro-5H-dibenzo[b,f]azepine: Another related compound used in the development of organic light-emitting diodes (OLEDs).
Uniqueness
11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of butoxyphenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further exploration in various scientific and industrial applications .
Properties
Molecular Formula |
C30H32N2O3 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-(2-butoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O3/c1-3-4-17-35-28-12-8-5-9-23(28)30-29-26(31-24-10-6-7-11-25(24)32-30)18-21(19-27(29)33)20-13-15-22(34-2)16-14-20/h5-16,21,30-32H,3-4,17-19H2,1-2H3 |
InChI Key |
CCNZIOUKGHPZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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